Evodiamine

Catalog No.
S525751
CAS No.
518-17-2
M.F
C19H17N3O
M. Wt
303.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evodiamine

CAS Number

518-17-2

Product Name

Evodiamine

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N

SMILES

O=C1N2[C@](C(NC3=C4C=CC=C3)=C4CC2)([H])N(C)C5=C1C=CC=C5

Solubility

Soluble in DMSO

Synonyms

Evodiamine; Q-100579; Q100579; Q 100579; SC-16015; SC16015; SC 16015

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3

Description

The exact mass of the compound Evodiamine is 303.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Effects:

Studies suggest Evodiamine may have neuroprotective properties. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival []. Additionally, research indicates Evodiamine might protect against neurodegeneration associated with Alzheimer's disease and Parkinson's disease [, ].

Anti-Obesity Effects:

Evodiamine has been explored for its potential role in weight management. Research suggests it may stimulate fat burning and increase metabolism by activating brown adipose tissue (BAT). BAT burns calories to generate heat, and Evodiamine's ability to activate it could contribute to weight loss efforts [].

Circulatory Effects:

Cognitive Enhancement:

Some studies suggest Evodiamine might enhance cognitive function. Research has shown it may improve learning and memory in animal models []. However, further investigations are needed to determine its effectiveness in humans.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

303.1372

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C01825BVNL

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Evodiamine

Dates

Modify: 2023-08-15
1: Xiong YJ, Chen DP, Peng JY, Wang JY, Lv BC, Liu FF, Lin Y. Characteristics of evodiamine-exerted stimulatory effects on rat jejunal contractility. Nat Prod Res. 2015;29(4):388-91. doi: 10.1080/14786419.2014.947485. Epub 2014 Aug 12. PubMed PMID: 25112370.
2: Gavaraskar K, Dhulap S, Hirwani RR. Therapeutic and cosmetic applications of Evodiamine and its derivatives--A patent review. Fitoterapia. 2015 Oct;106:22-35. doi: 10.1016/j.fitote.2015.07.019. Epub 2015 Aug 6. Review. PubMed PMID: 26255828.
3: Liu X, Yang L, Bi Y, Wang LH, Huang H. [Effect of evodiamine in inducing apoptosis of gastric cancer SGC-7901 cells through mTOR signal pathway]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3262-6. Chinese. PubMed PMID: 26790304.
4: Khan M, Bi Y, Qazi JI, Fan L, Gao H. Evodiamine sensitizes U87 glioblastoma cells to TRAIL via the death receptor pathway. Mol Med Rep. 2015 Jan;11(1):257-62. doi: 10.3892/mmr.2014.2705. Epub 2014 Oct 20. PubMed PMID: 25333675.
5: Peng X, Zhang Q, Zeng Y, Li J, Wang L, Ai P. Evodiamine inhibits the migration and invasion of nasopharyngeal carcinoma cells in vitro via repressing MMP-2 expression. Cancer Chemother Pharmacol. 2015 Dec;76(6):1173-84. doi: 10.1007/s00280-015-2902-9. Epub 2015 Nov 6. PubMed PMID: 26546460.
6: Shen H, Zhao S, Xu Z, Zhu L, Han Y, Ye J. Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells. Oncol Lett. 2015 Jul;10(1):367-371. Epub 2015 Apr 27. PubMed PMID: 26171032; PubMed Central PMCID: PMC4487175.
7: Sachita K, Kim Y, Yu HJ, Cho SD, Lee JS. In Vitro Assessment of the Anticancer Potential of Evodiamine in Human Oral Cancer Cell Lines. Phytother Res. 2015 Aug;29(8):1145-51. doi: 10.1002/ptr.5359. Epub 2015 Apr 22. PubMed PMID: 25903972.
8: Jiang ML, Zhang ZX, Li YZ, Wang XH, Yan W, Gong GQ. Antidepressant-like effect of evodiamine on chronic unpredictable mild stress rats. Neurosci Lett. 2015 Feb 19;588:154-8. doi: 10.1016/j.neulet.2014.12.038. Epub 2014 Dec 26. PubMed PMID: 25545553.
9: Yang L, Liu X, Wu D, Zhang M, Ran G, Bi Y, Huang H. Growth inhibition and induction of apoptosis in SGC 7901 human gastric cancer cells by evodiamine. Mol Med Rep. 2014 Apr;9(4):1147-52. doi: 10.3892/mmr.2014.1924. Epub 2014 Jan 28. PubMed PMID: 24481835.
10: Bai X, Meng H, Ma L, Guo A. Inhibitory effects of evodiamine on human osteosarcoma cell proliferation and apoptosis. Oncol Lett. 2015 Feb;9(2):801-805. Epub 2014 Dec 11. PubMed PMID: 25621054; PubMed Central PMCID: PMC4301500.
11: Jiang DF, Li WT, Yang HL, Zhang ZZ, Chen D, Sun C. Long-term effects of evodiamine on expressions of lipogenesis and lipolysis genes in mouse adipose and liver tissues. Genet Mol Res. 2014 Feb 20;13(1):1038-46. doi: 10.4238/2014.February.20.5. PubMed PMID: 24634125.
12: Wei L, Jin X, Cao Z, Li W. [Evodiamine induces extrinsic and intrinsic apoptosis of ovarian cancer cells via the mitogen-activated protein kinase/phosphatidylinositol-3-kinase/protein kinase B signaling pathways]. J Tradit Chin Med. 2016 Jun;36(3):353-9. Chinese. PubMed PMID: 27468551.
13: Zhang T, Qu S, Shi Q, He D, Jin X. Evodiamine induces apoptosis and enhances TRAIL-induced apoptosis in human bladder cancer cells through mTOR/S6K1-mediated downregulation of Mcl-1. Int J Mol Sci. 2014 Feb 21;15(2):3154-71. doi: 10.3390/ijms15023154. PubMed PMID: 24566141; PubMed Central PMCID: PMC3958903.
14: Hong JY, Park SH, Min HY, Park HJ, Lee SK. Anti-proliferative effects of evodiamine in human lung cancer cells. J Cancer Prev. 2014 Mar;19(1):7-13. PubMed PMID: 25337567; PubMed Central PMCID: PMC4189475.
15: Shi L, Yang F, Luo F, Liu Y, Zhang F, Zou M, Liu Q. Evodiamine exerts anti-tumor effects against hepatocellular carcinoma through inhibiting β-catenin-mediated angiogenesis. Tumour Biol. 2016 Sep;37(9):12791-12803. Epub 2016 Jul 23. PubMed PMID: 27449032.
16: Ge X, Chen S, Liu M, Liang T, Liu C. Evodiamine Attenuates PDGF-BB-Induced Migration of Rat Vascular Smooth Muscle Cells through Activating PPARγ. Int J Mol Sci. 2015 Nov 26;16(12):28180-93. doi: 10.3390/ijms161226093. PubMed PMID: 26703570; PubMed Central PMCID: PMC4691040.
17: Wen B, Roongta V, Liu L, Moore DJ. Metabolic activation of the indoloquinazoline alkaloids evodiamine and rutaecarpine by human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4. Drug Metab Dispos. 2014 Jun;42(6):1044-54. doi: 10.1124/dmd.114.057414. Epub 2014 Apr 2. PubMed PMID: 24696463.
18: Feng H, Guo B, Kong X, Wu B. [Evodiamine enhances the radiosensitivity of esophageal squamous cell cancer Eca-109 cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 Jul;32(7):940-4. Chinese. PubMed PMID: 27363277.
19: Zou Y, Qin X, Xiong H, Zhu F, Chen T, Wu H. Apoptosis of human non-small-cell lung cancer A549 cells triggered by evodiamine through MTDH-dependent signaling pathway. Tumour Biol. 2015 Jul;36(7):5187-93. doi: 10.1007/s13277-015-3174-z. Epub 2015 Feb 5. PubMed PMID: 25652471.
20: Yu H, Jin H, Gong W, Wang Z, Liang H. Pharmacological actions of multi-target-directed evodiamine. Molecules. 2013 Jan 31;18(2):1826-43. doi: 10.3390/molecules18021826. Review. PubMed PMID: 23434865.

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